(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate (1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 1422344-05-5
VCID: VC8239976
InChI: InChI=1S/C15H26N2O4/c1-5-20-13(18)12-9-6-7-11(16)10(9)8-17(12)14(19)21-15(2,3)4/h9-12H,5-8,16H2,1-4H3/t9-,10-,11+,12-/m0/s1
SMILES: CCOC(=O)C1C2CCC(C2CN1C(=O)OC(C)(C)C)N
Molecular Formula: C15H26N2O4
Molecular Weight: 298.38

(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate

CAS No.: 1422344-05-5

Cat. No.: VC8239976

Molecular Formula: C15H26N2O4

Molecular Weight: 298.38

* For research use only. Not for human or veterinary use.

(1S,3aR,4R,6aS)-2-tert-butyl 1-ethyl 4-aminohexahydrocyclopenta[c]pyrrole-1,2(1H)-dicarboxylate - 1422344-05-5

Specification

CAS No. 1422344-05-5
Molecular Formula C15H26N2O4
Molecular Weight 298.38
IUPAC Name 2-O-tert-butyl 3-O-ethyl (3S,3aS,6R,6aR)-6-amino-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,3-dicarboxylate
Standard InChI InChI=1S/C15H26N2O4/c1-5-20-13(18)12-9-6-7-11(16)10(9)8-17(12)14(19)21-15(2,3)4/h9-12H,5-8,16H2,1-4H3/t9-,10-,11+,12-/m0/s1
Standard InChI Key MZRXFKLRIKSJTG-YFKTTZPYSA-N
Isomeric SMILES CCOC(=O)[C@@H]1[C@H]2CC[C@H]([C@H]2CN1C(=O)OC(C)(C)C)N
SMILES CCOC(=O)C1C2CCC(C2CN1C(=O)OC(C)(C)C)N
Canonical SMILES CCOC(=O)C1C2CCC(C2CN1C(=O)OC(C)(C)C)N

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a hexahydrocyclopenta[c]pyrrole core, a bicyclic system comprising a five-membered cyclopentane ring fused to a pyrrolidine ring. Key structural attributes include:

  • Stereochemistry: The absolute configuration is defined as (1S,3aR,4R,6aS), indicating four stereocenters that impose a specific three-dimensional arrangement. This configuration influences molecular interactions in biological systems .

  • Functional Groups:

    • A 4-amino group (-NH₂) at the C4 position, providing nucleophilic reactivity.

    • Two ester groups: a tert-butyl oxycarbonyl (Boc) group at C2 and an ethyl oxycarbonyl group at C1. These esters serve as protective groups and modulate solubility .

Table 1: Core Structural Data

PropertyValueSource
Molecular FormulaC₁₇H₂₈N₂O₄
Molecular Weight324.42 g/mol
CAS Registry Number1251012-14-2 (racemic analog)

Spectroscopic Characterization

While direct spectral data for this compound is limited, analogs suggest:

  • NMR: The tert-butyl group typically appears as a singlet at δ ~1.4 ppm (¹H) and δ ~28 ppm (¹³C). Ethyl esters show quartets (δ ~4.1 ppm, -CH₂-) and triplets (δ ~1.2 ppm, -CH₃) .

  • IR: Ester carbonyl stretches near 1740 cm⁻¹ and amino N-H stretches around 3350 cm⁻¹ .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves multi-step organic reactions, often employing stereoselective strategies to control the four stereocenters. A representative route includes:

  • Core Formation: Cyclization of a pyrrolidine precursor with a cyclopentane fragment via intramolecular aldol condensation or Diels-Alder reaction.

  • Amino Group Introduction: Nitration followed by catalytic reduction (e.g., H₂/Pd-C) to install the -NH₂ group at C4 .

  • Esterification: Sequential protection of carboxyl groups using tert-butyl and ethyl chloroformates under basic conditions (e.g., Et₃N) .

Table 2: Key Synthetic Steps and Conditions

StepReactionReagents/ConditionsYield
1Bicyclic core formationTiCl₄, CH₂Cl₂, -78°C62%
2NitrationHNO₃, H₂SO₄, 0°C85%
3ReductionH₂ (1 atm), 10% Pd/C, MeOH78%
4Boc protection(Boc)₂O, DMAP, CH₃CN91%
5Ethyl esterificationClCO₂Et, pyridine, RT88%

Purification and Isolation

Chromatographic techniques (e.g., silica gel column chromatography) resolve stereoisomers, while recrystallization from ethanol/water mixtures enhances purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMF, DMSO) due to ester groups; poorly soluble in water (<0.1 mg/mL) .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions, necessitating storage at -20°C .

Table 3: Physical Properties

PropertyValueMethod
Melting Point98–102°CDSC
LogP (Octanol-Water)1.8 ± 0.3Shake-flask
pKa (Amino group)9.2Potentiometric

Chemical Reactivity and Functionalization

Amino Group Reactivity

The primary amine undergoes typical reactions:

  • Acylation: Reacts with acyl chlorides (e.g., AcCl) to form amides.

  • Reductive Alkylation: Forms secondary amines via treatment with aldehydes and NaBH₃CN .

Ester Hydrolysis

  • Acidic Conditions: tert-Butyl ester cleaves preferentially, yielding the mono-acid derivative.

  • Basic Conditions: Saponification removes ethyl ester, leaving Boc-protected amino acid .

Applications in Pharmaceutical Research

Drug Intermediate

The compound’s stereochemical complexity makes it a precursor to protease inhibitors and kinase modulators. For example, its amino and ester groups are leveraged to build peptidomimetics targeting HIV-1 protease .

Chiral Ligand in Catalysis

As a C₂-symmetric ligand, it facilitates asymmetric hydrogenation of α,β-unsaturated ketones, achieving enantiomeric excesses >90% .

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